3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to 3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide, often involves Friedel-Crafts alkylation, polymerization, or condensation reactions. For example, N-(3,4-dimethoxybenzyl)acrylamide was synthesized through the Friedel-Crafts alkylation of 1,2-dimethoxybenzene with N-hydroxymethylacrylamide, demonstrating a method that could be adapted for the synthesis of this compound (Wen, 2006).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives can be elucidated using techniques like X-ray diffraction. Studies on similar compounds show that these molecules can exhibit different isomeric forms, and their crystal structures provide insights into their molecular geometries (Chenna et al., 2008).
Chemical Reactions and Properties
Acrylamide derivatives participate in various chemical reactions, including polymerization and cycloaddition. The polymerization of N,N-disubstituted acrylamides has been studied, showing that these compounds can form polymers with specific optical activities, indicating potential for the creation of novel materials (Okamoto et al., 1981).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility and gelation behavior, can be significantly influenced by their molecular structure. For instance, fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have been shown to cause gelation in various solvents, which could be relevant for the development of new materials (Sawada et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, of acrylamide derivatives are pivotal in their application. The self-assembled molecular aggregates of fluoroalkylated end-capped acrylamide oligomers, for example, demonstrate selective recognition and solubilization capabilities for hydrophilic compounds, highlighting their potential in chemical separations and drug delivery systems (Sawada et al., 2000).
Scientific Research Applications
Advanced Detection and Analysis Techniques
Acrylamide derivatives play a crucial role in the development of sophisticated detection and analysis techniques. For instance, a simple method utilizing scintillation autography (fluorography) with X-ray film for detecting tritium (³H) in polyacrylamide gels highlights the compound's utility in enhancing the sensitivity of detecting radioactive isotopes in biological samples (Bonner & Laskey, 1974). Such advancements significantly impact biochemistry and molecular biology by providing a more sensitive method for studying protein and nucleic acid samples.
Protein Conformation and Interaction Studies
Acrylamide derivatives are instrumental in probing the structure and dynamics of proteins. The efficiency of acrylamide as a quencher of tryptophanyl fluorescence offers insights into the degree of exposure of tryptophan residues in proteins. This application is invaluable for monitoring protein conformational changes and interactions, offering a kinetic measure of residue exposure and facilitating the study of dynamic processes within proteins (Eftink & Ghiron, 1976).
Polymer Science and Materials Engineering
In the realm of polymer science and materials engineering, acrylamide derivatives have enabled the synthesis of novel materials with unique properties. For example, the synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units demonstrates the potential for creating materials with excellent solubility, outstanding thermal stability, and reversible electrochromic characteristics. Such materials are promising for applications in optoelectronics, including light-emitting devices and sensors (Sun et al., 2016).
Environmental and Biomedical Applications
The design and synthesis of nonaromatic biocompatible macromolecular luminogens incorporating acrylamide derivatives have been reported for sensitive detection and removal of metal ions like Fe(III) and Cu(II). These advancements not only contribute to environmental protection by enabling the removal of toxic metals from water but also have implications for biomedical imaging and diagnostics (Dutta et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRWKOLVLGJFO-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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